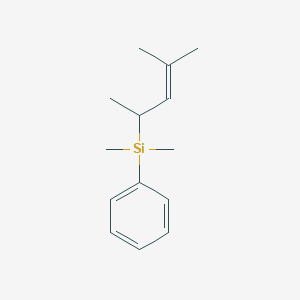
Dimethyl(4-methylpent-3-en-2-yl)phenylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl(4-methylpent-3-en-2-yl)phenylsilane is an organosilicon compound characterized by the presence of a silicon atom bonded to a phenyl group and a dimethyl(4-methylpent-3-en-2-yl) group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl(4-methylpent-3-en-2-yl)phenylsilane typically involves the hydrosilylation reaction, where a silicon-hydrogen bond is added across a carbon-carbon double bond. This reaction can be catalyzed by transition metals such as platinum or rhodium. The general reaction scheme is as follows:
Hydrosilylation Reaction:
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of robust catalysts and optimized reaction conditions can enhance yield and selectivity.
化学反応の分析
Types of Reactions
Dimethyl(4-methylpent-3-en-2-yl)phenylsilane can undergo various types of chemical reactions, including:
Oxidation: The silicon atom can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can target the phenyl group or the alkene moiety.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be employed.
Major Products Formed
Oxidation: Silanols or siloxanes
Reduction: Reduced phenyl or alkene derivatives
Substitution: Halogenated or nitrated phenyl derivatives
科学的研究の応用
Dimethyl(4-methylpent-3-en-2-yl)phenylsilane finds applications in various scientific research fields:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential use in bio-compatible materials.
Medicine: Explored for its role in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of silicone-based materials and coatings.
作用機序
The mechanism of action of dimethyl(4-methylpent-3-en-2-yl)phenylsilane involves its interaction with various molecular targets. The silicon atom can form stable bonds with oxygen, nitrogen, and carbon atoms, making it a versatile building block in organic synthesis. The phenyl group can participate in π-π interactions, while the alkene moiety can undergo addition reactions.
類似化合物との比較
Similar Compounds
Dimethylphenylsilane: Lacks the 4-methylpent-3-en-2-yl group, making it less reactive in certain contexts.
Trimethylphenylsilane: Contains an additional methyl group, altering its steric and electronic properties.
Dimethyl(4-methylpent-3-en-2-yl)silane: Lacks the phenyl group, affecting its aromaticity and reactivity.
Uniqueness
Dimethyl(4-methylpent-3-en-2-yl)phenylsilane is unique due to the combination of a phenyl group and a dimethyl(4-methylpent-3-en-2-yl) group bonded to a silicon atom. This unique structure imparts distinct reactivity and properties, making it valuable in various applications.
特性
CAS番号 |
106621-06-1 |
|---|---|
分子式 |
C14H22Si |
分子量 |
218.41 g/mol |
IUPAC名 |
dimethyl-(4-methylpent-3-en-2-yl)-phenylsilane |
InChI |
InChI=1S/C14H22Si/c1-12(2)11-13(3)15(4,5)14-9-7-6-8-10-14/h6-11,13H,1-5H3 |
InChIキー |
AIGRIYSPFISKBK-UHFFFAOYSA-N |
正規SMILES |
CC(C=C(C)C)[Si](C)(C)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


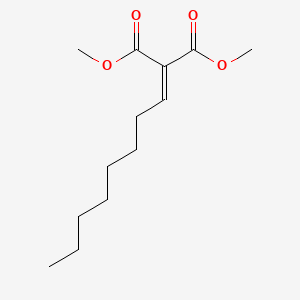
![N,N'-[Methylenedi(4,1-phenylene)]bis(N-acetylbenzamide)](/img/structure/B14317989.png)
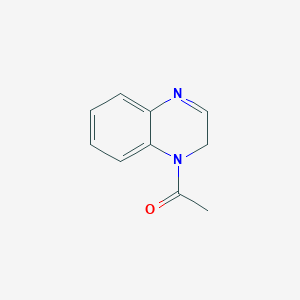
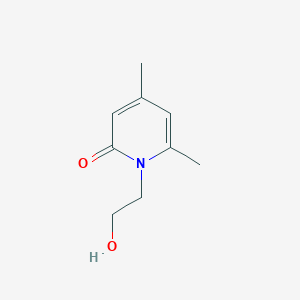

![3-Cyano-1-[(4-methylphenyl)methyl]quinolin-1-ium bromide](/img/structure/B14318021.png)
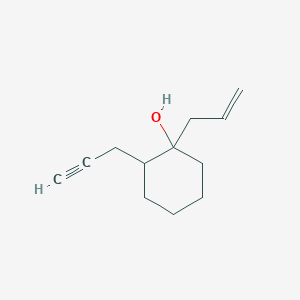
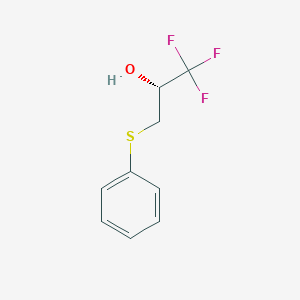
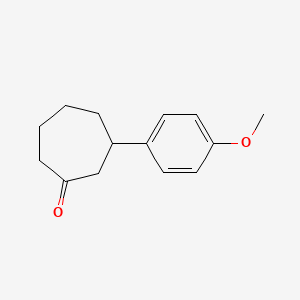
![2-[(5-Aminonaphthalen-1-yl)carbamoyl]benzoic acid](/img/structure/B14318050.png)
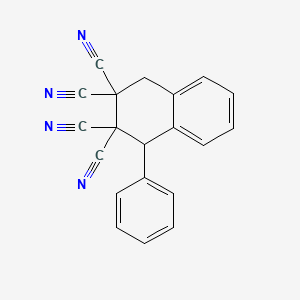

![2,3-Dimethyl-7-(1-nitroethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B14318089.png)

